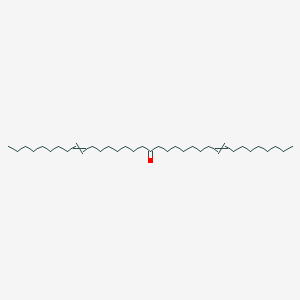
(9E,26E)-pentatriaconta-9,26-dien-18-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9E,26E)-pentatriaconta-9,26-dien-18-one is a natural compound that belongs to the class of polyunsaturated ketones. This compound is found in various marine organisms, including sponges and soft corals. The unique structure of this compound makes it an interesting target for scientific research.
Mecanismo De Acción
The mechanism of action of (9E,26E)-pentatriaconta-9,26-dien-18-one is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways, including the NF-κB signaling pathway and the MAPK signaling pathway. The modulation of these signaling pathways results in the inhibition of inflammation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
(9E,26E)-pentatriaconta-9,26-dien-18-one has been found to exhibit various biochemical and physiological effects. This compound has been found to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-6. This compound has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (9E,26E)-pentatriaconta-9,26-dien-18-one in lab experiments is its unique structure, which makes it an interesting target for scientific research. Another advantage of using this compound in lab experiments is its potential biological activities, which make it a potential therapeutic agent for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability for scientific research.
Direcciones Futuras
There are many future directions for the scientific research of (9E,26E)-pentatriaconta-9,26-dien-18-one. One future direction is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases, including inflammatory disorders and cancer. Another future direction is the investigation of the mechanism of action of this compound, which may provide insights into the development of new therapeutic agents. Additionally, the investigation of the structure-activity relationship of this compound may lead to the development of more potent and selective analogs.
Métodos De Síntesis
The synthesis of (9E,26E)-pentatriaconta-9,26-dien-18-one can be achieved by the extraction of the compound from marine organisms or by the chemical synthesis of the compound. The chemical synthesis of this compound involves the use of various reagents, including Grignard reagents and Wittig reagents. The extraction of this compound from marine organisms is a complex process that involves the use of various solvents and extraction methods.
Aplicaciones Científicas De Investigación
(9E,26E)-pentatriaconta-9,26-dien-18-one has been the subject of various scientific studies due to its unique structure and potential biological activities. This compound has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial activities. The anti-inflammatory activity of this compound makes it a potential therapeutic agent for the treatment of various inflammatory disorders, including rheumatoid arthritis and inflammatory bowel disease. The anti-tumor activity of this compound makes it a potential therapeutic agent for the treatment of various types of cancer, including breast cancer and lung cancer.
Propiedades
IUPAC Name |
(9E,26E)-pentatriaconta-9,26-dien-18-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H66O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(36)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-34H2,1-2H3/b19-17+,20-18+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADWJCAQSYMXGH-XPWSMXQVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)CCCCCCCC=CCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)CCCCCCC/C=C/CCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H66O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9E,26E)-pentatriaconta-9,26-dien-18-one | |
CAS RN |
1540-84-7 |
Source


|
| Record name | 9,26-Pentatriacontadien-18-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

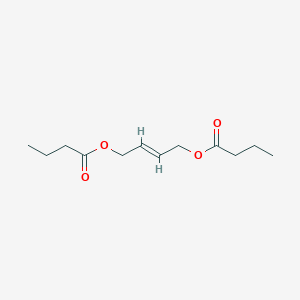

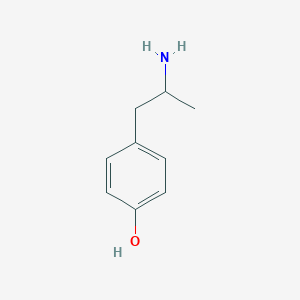
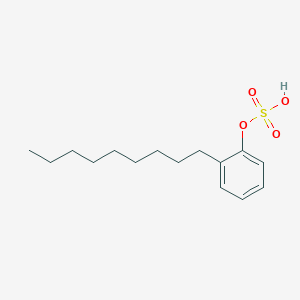

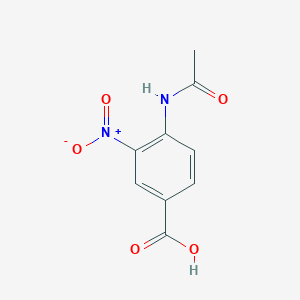


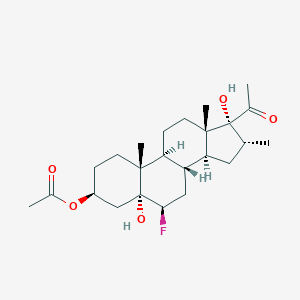
![[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate](/img/structure/B73391.png)
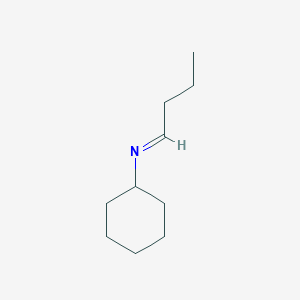
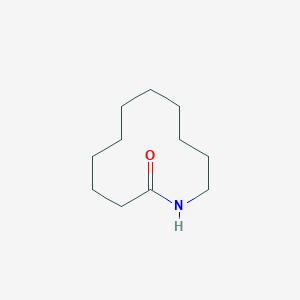
![2-[(o-Nitrophenyl)azo]-p-cresol](/img/structure/B73396.png)
